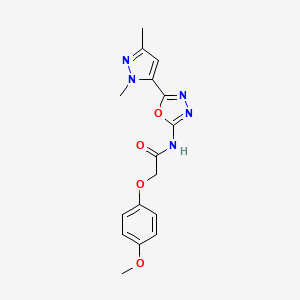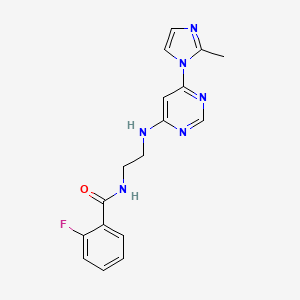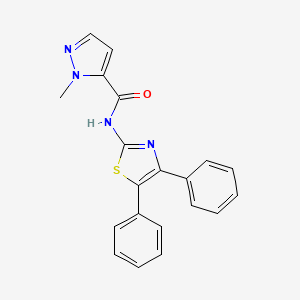
(1-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C24H26F3N7O and its molecular weight is 485.515. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimikrobielle Aktivität
Die Derivate von 1,3-Diazol (Imidazol) haben signifikante antibakterielle und antimikrobielle Eigenschaften gezeigt. Forscher haben verwandte Verbindungen synthetisiert und ihre Wirksamkeit gegen Bakterienstämme, einschließlich Mycobacterium tuberculosis, bewertet. So haben Syed et al. 6-(4-substituierte Phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-Derivate synthetisiert, von denen einige eine potente antituberkulöse Aktivität zeigten .
Zytotoxische Aktivität
Substituierte (1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanon-Derivate wurden für ihre in-vitro-zytotoxische Aktivität gegen verschiedene Krebszelllinien entwickelt, synthetisiert und getestet. Die Bewertung erfolgte mittels 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid (MTT)-Assay .
Katalytische Anwendungen
Komplexe, die von ähnlichen Verbindungen abgeleitet sind, zeigten eine hohe katalytische Aktivität bei der Ammoxidation von Alkoholen zu Nitrilen und der aeroben Oxidation von Alkoholen zu Aldehyden in Wasser. Diese katalytischen Systeme können für mehrere Zyklen recycelt werden, was sie zu vielversprechenden Kandidaten für Anwendungen in der grünen Chemie macht .
Antituberkulöse Aktivität
(E)-1-(2-(1H-Indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertephenyl)prop-2-en-1-on-Derivate, die aus Pyridin und Indol gewonnen wurden, wurden auf ihre in-vitro-antituberkulöse Aktivität untersucht. Diese Verbindungen wurden gegen Mycobacterium tuberculosis (H37Ra MTB) und Mycobacterium bovis (BCG) getestet .
Syntheserouten und pharmakologische Aktivitäten
Imidazolderivate dienen als wichtige Synthone in der Arzneimittelentwicklung. Forscher haben verschiedene Syntheserouten zur Herstellung dieser Verbindungen untersucht. Darüber hinaus sind Imidazol-basierte Medikamente für verschiedene therapeutische Zwecke im Handel erhältlich, darunter antihistaminische, antivirale, antiulzeröse und antiprotozoale Aktivitäten .
Andere biologische Aktivitäten
Neben den genannten Anwendungen zeigen Imidazolderivate eine große Bandbreite an biologischen Wirkungen, wie z. B. entzündungshemmende, antitumorale, antidiabetische, antioxidative und antifungizide Aktivitäten. Diese Eigenschaften machen sie zu wertvollen Zielen für weitere Forschungs- und Arzneimittelentwicklung .
Zusammenfassend lässt sich sagen, dass die von Ihnen beschriebene Verbindung ein großes Potenzial in verschiedenen wissenschaftlichen Bereichen bietet, und ihre Derivate werden weiterhin auf ihr Potenzial in der Medizin, Katalyse und darüber hinaus untersucht. Forscher weltweit untersuchen aktiv ihre Eigenschaften, und wir können in Zukunft weitere aufregende Entdeckungen erwarten! 🌟🔬 .
Wirkmechanismus
Mode of Action
It is known that pyrazole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors , which can lead to a variety of biological effects.
Biochemical Pathways
It is known that pyrazole and indole derivatives, which are part of this compound’s structure, have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It is known that pyrazole derivatives, which are part of this compound’s structure, have been associated with a variety of pharmacokinetic properties .
Result of Action
It is known that pyrazole and indole derivatives, which are part of this compound’s structure, have been associated with a wide range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of pyrazole and indole derivatives, which are part of this compound’s structure, can be influenced by a variety of factors, including the chemical environment and the presence of other molecules .
Eigenschaften
IUPAC Name |
[1-(6-pyrazol-1-ylpyridazin-3-yl)piperidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26F3N7O/c25-24(26,27)19-3-1-4-20(17-19)31-13-15-33(16-14-31)23(35)18-7-11-32(12-8-18)21-5-6-22(30-29-21)34-10-2-9-28-34/h1-6,9-10,17-18H,7-8,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGHFXNUWMKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C4=NN=C(C=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2501525.png)
![1-Tert-butyl-N-[(1S)-1-cyanoethyl]-5-ethylpyrazole-4-carboxamide](/img/structure/B2501526.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidin-1-yl)ethan-1-one](/img/structure/B2501530.png)


![ethyl 4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2501534.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)

![2-((2,4-dichlorobenzyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2501543.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2501545.png)
![4-{4-[(2,4-Dimethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoic acid](/img/structure/B2501546.png)

